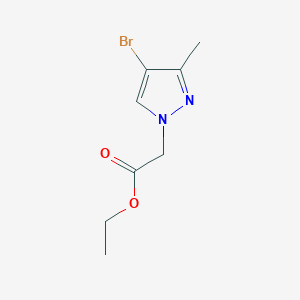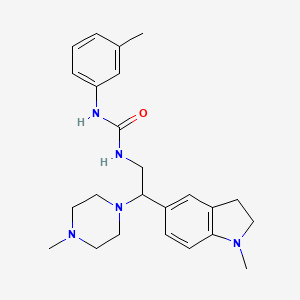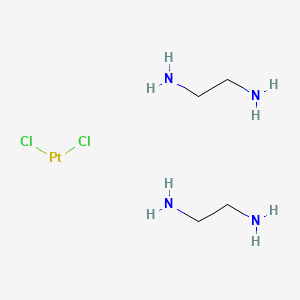
Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its antioxidant properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for antioxidant assays.
Biology: Studied for its role in cellular antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: Utilized in the formulation of cosmetic products and food additives due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate involves its ability to scavenge free radicals and reactive oxygen species. This compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include various enzymes and proteins involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.
Vitamin E derivatives: Such as alpha-tocopherol and gamma-tocopherol.
Uniqueness
Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate is unique due to its dual functionality as both a quinoline derivative and a Vitamin E derivative. This dual functionality enhances its antioxidant properties and broadens its range of applications in scientific research.
Propriétés
IUPAC Name |
methyl 4-[(4-oxo-1H-quinoline-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)14-10-19-15-5-3-2-4-13(15)16(14)21/h2-10H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUJYCFNCZKLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)
![Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2630089.png)


![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)
![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2630094.png)
![5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole](/img/structure/B2630095.png)
![2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B2630098.png)

